Cas no 55332-38-2 ((S)-2-(4-Chlorophenyl)-3-methylbutanoic acid)

55332-38-2 structure
Nombre del producto:(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid
Número CAS:55332-38-2
MF:C11H13ClO2
Megavatios:212.672722578049
MDL:MFCD04112625
CID:823429
PubChem ID:854132
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid Propiedades químicas y físicas
Nombre e identificación
-
- (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid
- S-2-(4-CHLOROPHENYL)-3-METHYLBUTYRIC ACID
- (2S)-2-(4-chlorophenyl)-3-methylbutanoic acid
- (S)-2-(4-CHLORO-PHENYL)-3-METHYL-BUTYRIC ACID
- S-Fenvalerate acid
- (S)-2-(4-Chlorophenyl)-3-methylbutanoicacid
- 8074AB
- (S)-2-(4-chlorophenyl)isovaleric acid
- (s)-2-(4-chlorophenyl)-3-methylbutyric acid
- (S)-2-(p-chlorophenyl)-3-methylbutyric acid
- A87
- EN300-1717613
- AC-30480
- DTXSID90357550
- AKOS015890779
- AKOS015841544
- MFCD04112625
- SCHEMBL1405698
- ESFENVALERATE FREE ACID METABOLITE
- AS-39920
- VTJMSIIXXKNIDJ-JTQLQIEISA-N
- CS-W000549
- 55332-38-2
- Benzeneacetic acid, 4-chloro-a-(1-methylethyl)-, (aS)-
-
- MDL: MFCD04112625
- Renchi: 1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m0/s1
- Clave inchi: VTJMSIIXXKNIDJ-JTQLQIEISA-N
- Sonrisas: ClC1C([H])=C([H])C(=C([H])C=1[H])[C@@]([H])(C(=O)O[H])C([H])(C([H])([H])[H])C([H])([H])[H]
Atributos calculados
- Calidad precisa: 212.06000
- Masa isotópica única: 212.0604073g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 3
- Complejidad: 196
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 37.3
- Xlogp3: 3.4
Propiedades experimentales
- Punto de ebullición: 318.7±17.0℃ at 760 mmHg
- PSA: 37.30000
- Logp: 3.16420
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB456172-1 g |
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid; 95% |
55332-38-2 | 1g |
€519.70 | 2023-04-22 | ||
eNovation Chemicals LLC | Y1050177-250mg |
Benzeneacetic acid, 4-chloro-a-(1-methylethyl)-, (aS)- |
55332-38-2 | 95% | 250mg |
$215 | 2023-05-17 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0360-500mg |
(S)-2-(4-Chloro-phenyl)-3-methyl-butyric acid |
55332-38-2 | 96% | 500mg |
¥3480.09 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0360-50mg |
(S)-2-(4-Chloro-phenyl)-3-methyl-butyric acid |
55332-38-2 | 96% | 50mg |
¥1302.85 | 2025-01-22 | |
eNovation Chemicals LLC | D582937-250mg |
ESFENVALERATE FREE ACID METABOLITE |
55332-38-2 | 95% | 250mg |
$500 | 2024-05-24 | |
TRC | C385713-100mg |
(S)-2-(4-Chlorophenyl)-3-methylbutanoic Acid |
55332-38-2 | 100mg |
$ 205.00 | 2023-09-08 | ||
abcr | AB456172-250 mg |
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid; 95% |
55332-38-2 | 250mg |
€286.10 | 2023-04-22 | ||
Enamine | EN300-1717613-1.0g |
(2S)-2-(4-chlorophenyl)-3-methylbutanoic acid |
55332-38-2 | 94% | 1g |
$250.0 | 2023-06-04 | |
Enamine | EN300-1717613-10.0g |
(2S)-2-(4-chlorophenyl)-3-methylbutanoic acid |
55332-38-2 | 94% | 10g |
$1819.0 | 2023-06-04 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0360-100mg |
(S)-2-(4-Chloro-phenyl)-3-methyl-butyric acid |
55332-38-2 | 96% | 100mg |
992.21CNY | 2021-05-07 |
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid Literatura relevante
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
55332-38-2 ((S)-2-(4-Chlorophenyl)-3-methylbutanoic acid) Productos relacionados
- 2639445-96-6(N-methyl-N-(1,3-thiazol-2-yl)methylpyrrolidin-3-amine dihydrochloride)
- 2094282-74-1(N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide)
- 2172075-98-6(3,3-Difluoro-1-(3-hydroxythian-3-yl)cyclopentane-1-carboxylic acid)
- 2549016-96-6(2-(4-acetylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione)
- 1805430-03-8(3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-4-acetic acid)
- 1465-16-3(1-Methylpsilocin)
- 2034289-10-4(2-(1H-pyrazol-1-yl)-1-{3-5-(thiophen-3-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}propan-1-one)
- 14130-06-4(1-Docosanamine)
- 1361790-74-0(3-Chloro-2-(2,3-dichlorophenyl)pyridine-4-acetonitrile)
- 2229106-19-6(4-(prop-2-yn-1-yl)pyrimidine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:55332-38-2)(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):300.0/842.0